![molecular formula C12H15NO3 B2996071 methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate CAS No. 2034527-16-5](/img/structure/B2996071.png)
methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate
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Overview
Description
The compound “methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides, fungicides, and pharmaceuticals .
Molecular Structure Analysis
The compound contains a carbamate group (NHCOO) attached to a methyl group and a 2,3-dihydro-1H-inden-2-yl group. The 2,3-dihydro-1H-inden-2-yl group is a bicyclic structure that consists of a benzene ring fused to a cyclopentene .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis, especially under acidic or alkaline conditions, to yield the corresponding alcohol and an amine or ammonia .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can serve as a precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These derivatives have shown promise in treating cancer, microbial infections, and other disorders.
Development of Imidazole Containing Compounds
Imidazole rings are present in many biologically active molecules. The subject compound can be utilized in the synthesis of imidazole-containing compounds, which have a broad range of therapeutic applications, including antibacterial, antifungal, and antitumor activities .
Organic Synthesis Intermediates
In organic chemistry, the compound can act as an intermediate in the synthesis of complex molecules. Its structure is conducive to modifications that can lead to the creation of various organic compounds with potential applications in medicinal chemistry .
Antioxidant Properties Research
Hydroxyl groups in compounds are known to contribute to antioxidant properties. The compound’s hydroxyl group can be investigated for its role in enhancing the antioxidant activity of derivatives, which is crucial in preventing oxidative stress-related diseases .
Near-Infrared Fluorescence Imaging
The compound’s structure allows for modifications that can lead to the development of near-infrared fluorescence probes. These probes can be used for imaging in live cells and organisms like zebrafish, providing a non-invasive method to study biological processes .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that indole derivatives are biologically active and have broad-spectrum activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known, though, that the synthesis of similar compounds can be influenced by environmental conditions .
Safety and Hazards
properties
IUPAC Name |
methyl N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11(14)13-8-12(15)6-9-4-2-3-5-10(9)7-12/h2-5,15H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDTHMCOHAWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CC2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl ((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate |
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